NAAA Inhibition Potency: Tridecyl 2-Aminoacetate vs. Pentadecylamine
Tridecyl 2-aminoacetate (compound 11b) demonstrates potent inhibitory activity against human N-acylethanolamine-hydrolyzing acid amidase (NAAA) with an IC50 of 11.8 µM. This places its potency within a comparable range to pentadecylamine (compound 2c), which exhibits a slightly higher potency with an IC50 of 5.7 µM [1]. Crucially, both compounds show much weaker effects on the related enzyme fatty acid amide hydrolase (FAAH), indicating a degree of selectivity for NAAA over FAAH. The simple structure of tridecyl 2-aminoacetate provides a distinct scaffold for further medicinal chemistry optimization compared to the purely hydrocarbon-based pentadecylamine [1].
| Evidence Dimension | Inhibition of NAAA enzyme activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 11.8 µM |
| Comparator Or Baseline | Pentadecylamine (Compound 2c), IC50 = 5.7 µM |
| Quantified Difference | Pentadecylamine is ~2.1-fold more potent (lower IC50) than tridecyl 2-aminoacetate under these assay conditions. |
| Conditions | In vitro enzyme assay using recombinant human NAAA; activity measured via fluorometric or radiometric detection of substrate hydrolysis. |
Why This Matters
This direct comparison confirms Tridecyl 2-Aminoacetate Hydrochloride as a validated, moderately potent NAAA inhibitor, providing a starting point for structure-activity relationship (SAR) studies that leverage its ester moiety, a feature absent in simple alkyl amines.
- [1] Yamano, Y., Tsuboi, K., Hozaki, Y., Takahashi, K., Jin, X. H., Ueda, N., & Wada, A. (2012). Lipophilic amines as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase. Bioorganic & Medicinal Chemistry, 20(11), 3658–3665. View Source
